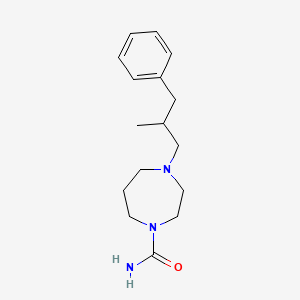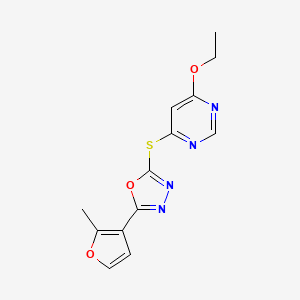![molecular formula C14H22N4O2 B7633156 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMC is a small molecule inhibitor that targets a specific protein known as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell division and proliferation.
Wirkmechanismus
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide acts as a competitive inhibitor of CDK2 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to have other biochemical and physiological effects. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in the treatment of bacterial infections. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide for lab experiments is its specificity for CDK2, which allows for targeted inhibition of this protein without affecting other proteins involved in cell cycle regulation. However, 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide.
Zukünftige Richtungen
There are several future directions for research on 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide. Another area of research is the investigation of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide's potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanisms underlying 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide's anti-inflammatory and antibacterial effects, and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide involves a multi-step process that begins with the reaction of 6-ethoxypyrimidin-4-amine with N-methylcyclohexane-1-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reagent such as thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylcyclohexane-1-amine to yield 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, particularly breast cancer. CDK2 is overexpressed in many types of cancer, and its inhibition by 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been studied for its potential use as a radiosensitizer, as it can enhance the efficacy of radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-20-13-8-12(16-9-17-13)18-11-7-5-4-6-10(11)14(19)15-2/h8-11H,3-7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVVCADTWCHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCCCC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)
